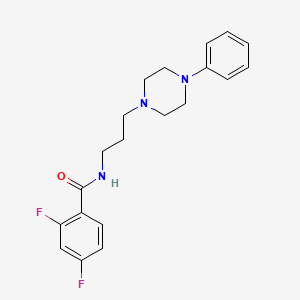

2,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

DNA Minor Groove Binding and Analogues

- DNA Binding and Applications : Hoechst 33258 and its analogues, characterized by their ability to bind to the minor groove of double-stranded B-DNA, serve as models for studying DNA sequence recognition and binding. Such compounds are utilized in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, hinting at the utility of structurally related compounds in biotechnological and pharmaceutical applications (Issar & Kakkar, 2013).

Phase Behavior and Application Potentials

- Ionic Liquids and Solubility : The study of ionic liquids with various aliphatic and aromatic solutes, including their phase behavior and potential applications, suggests that modifications to aromatic compounds like the one could influence their solubility and interaction with other substances, potentially leading to applications in separation processes and the development of novel solvents (Visak et al., 2014).

Microbial Degradation of Fluorinated Compounds

- Environmental Fate and Degradation : The microbial degradation of polyfluoroalkyl chemicals, which may share structural similarities with the fluorinated component of the target compound, is crucial for understanding the environmental fate and potential biodegradation pathways of such substances. This knowledge is pertinent for assessing the ecological impact of fluorinated compounds and their breakdown products (Liu & Avendaño, 2013).

Pharmaceutical Activities of Piperazine Derivatives

- Phenylpiperazine Derivatives in Medicine : A review of phenylpiperazine derivatives highlights their versatility as a scaffold in medicinal chemistry, with applications ranging from CNS disorders to potentially other therapeutic fields. This suggests that the piperazine component of the compound could be explored for similar pharmaceutical activities (Maia et al., 2012).

Environmental and Safety Assessments

- Fluorinated Alternatives and Environmental Safety : The transition to and assessment of fluorinated alternatives, including their environmental releases, persistence, and exposure effects, are critical for evaluating the safety and ecological impact of such compounds. Understanding these aspects is essential for risk assessment and management of fluorinated compounds, including those structurally related to the compound of interest (Wang et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) .

Mode of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system by breaking down acetylcholine, a key neurotransmitter .

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that this compound may affect the cholinergic pathway by inhibiting the action of acetylcholinesterase .

Result of Action

Similar compounds have been reported to exhibit inhibitory activity against acetylcholinesterase, which could potentially lead to an increase in the levels of acetylcholine in the nervous system .

properties

IUPAC Name |

2,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O/c21-16-7-8-18(19(22)15-16)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNICRXDCRKVQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)

![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)

![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)